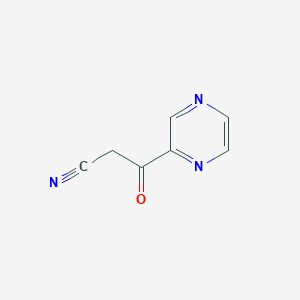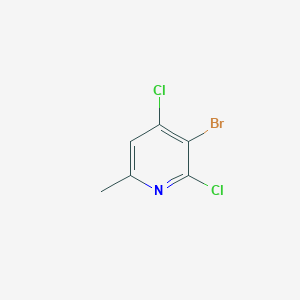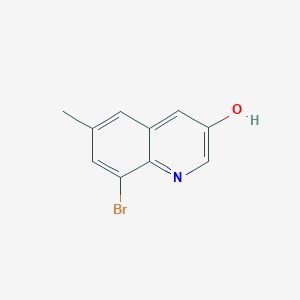![molecular formula C20H11Br2N B13701122 3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
3,11-Dibromo-7H-dibenzo[c,g]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dibromo-7H-dibenzo[c,g]carbazole is a brominated derivative of dibenzo[c,g]carbazole. It is a polycyclic aromatic compound with the molecular formula C20H11Br2N and a molecular weight of 425.12 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dibromo-7H-dibenzo[c,g]carbazole typically involves the bromination of 7H-dibenzo[c,g]carbazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3 and 11 positions .
Industrial Production Methods
Industrial production methods for this compound are generally based on large-scale organic synthesis techniques. These methods involve the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,11-Dibromo-7H-dibenzo[c,g]carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
3,11-Dibromo-7H-dibenzo[c,g]carbazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 3,11-Dibromo-7H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,11-Dimethoxy-7H-dibenzo[c,g]carbazole:
7H-Dibenzo[c,g]carbazole: The parent compound without bromine substitution, used as a reference for studying the effects of bromination.
Uniqueness
3,11-Dibromo-7H-dibenzo[c,g]carbazole is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, particularly in the development of advanced materials and potential therapeutic agents .
Propiedades
Fórmula molecular |
C20H11Br2N |
|---|---|
Peso molecular |
425.1 g/mol |
Nombre IUPAC |
6,18-dibromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene |
InChI |
InChI=1S/C20H11Br2N/c21-13-3-5-15-11(9-13)1-7-17-19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)23-17/h1-10,23H |
Clave InChI |
UDZSFBVXXLHMTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)Br)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


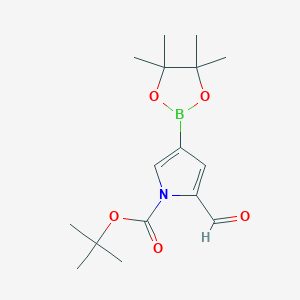
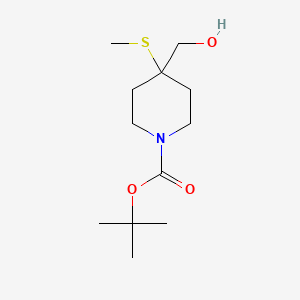

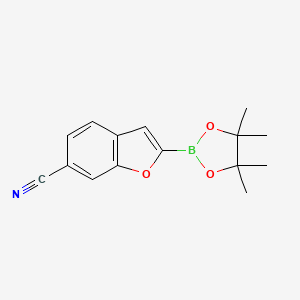


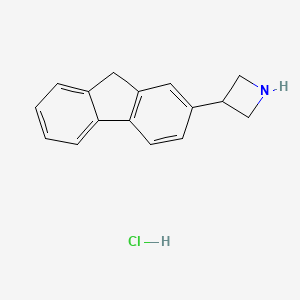
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)

